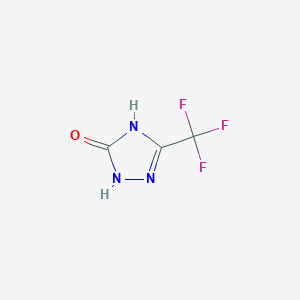

3-(trifluoromethyl)-1H-1,2,4-triazol-5-ol

Description

Significance of 1,2,4-Triazole (B32235) Scaffolds in Contemporary Organic Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structural unit is considered a "privileged scaffold" in medicinal chemistry due to its widespread presence in a multitude of biologically active compounds. nih.gov Its importance stems from a combination of favorable properties:

Metabolic Stability: The triazole ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

Hydrogen Bonding Capability: The nitrogen atoms in the ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like enzymes and receptors.

Dipole Character and Solubility: The polar nature of the triazole ring can enhance the solubility of molecules, a crucial factor for drug delivery and formulation.

Bioisosteric Replacement: The 1,2,4-triazole nucleus can act as a bioisostere for other functional groups, such as amides and esters, allowing chemists to modify a molecule's properties while retaining its biological activity.

These characteristics have led to the incorporation of the 1,2,4-triazole scaffold into numerous clinically approved drugs with a wide range of therapeutic applications, including antifungal (e.g., Fluconazole), antiviral, anticancer, anti-inflammatory, and antibacterial agents. nih.govontosight.aimdpi.com The versatility and proven track record of this heterocyclic system ensure its continued prominence in modern organic and medicinal chemistry research. mdpi.com

Impact of Trifluoromethyl Substitution on Heterocyclic Systems

The introduction of a trifluoromethyl (-CF3) group into an organic molecule, particularly a heterocyclic system, can profoundly alter its physical, chemical, and biological properties. nih.gov Fluorine is the most electronegative element, and the C-F bond is one of the strongest in organic chemistry. The collective effect of three fluorine atoms makes the -CF3 group a unique and powerful modulator of molecular behavior:

Enhanced Lipophilicity: The -CF3 group significantly increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross biological membranes and reach its target site. ontosight.ai

Metabolic Stability: The strength of the C-F bonds makes the trifluoromethyl group highly resistant to metabolic attack, particularly oxidative processes. This can block metabolic pathways, leading to a longer half-life and improved bioavailability of a drug. mdpi.com

Electronic Effects: As a strong electron-withdrawing group, the -CF3 moiety can influence the acidity or basicity of nearby functional groups and alter the electron distribution within an aromatic or heterocyclic ring. This can modulate the binding affinity of a molecule to its biological target.

Conformational Changes: The steric bulk of the -CF3 group, while modest, can influence the preferred conformation of a molecule, potentially locking it into a more biologically active shape.

The strategic incorporation of trifluoromethyl groups is a well-established strategy in drug design, and it is estimated that a significant percentage of modern pharmaceuticals and agrochemicals contain fluorine. frontiersin.orgnih.govresearchgate.net Research has consistently shown that adding a -CF3 group can lead to a marked enhancement in the potency and efficacy of bioactive compounds. nih.gov

Overview of Research Trajectories for Fluorinated Triazole Derivatives

The combination of the 1,2,4-triazole scaffold and trifluoromethyl substitution has created a fertile ground for chemical research, with several key trajectories:

Development of Novel Pharmaceuticals: The primary focus of research is in medicinal chemistry. Scientists are actively designing and synthesizing novel fluorinated triazole derivatives as candidates for a wide range of diseases. This includes developing new generations of antifungal and antibacterial agents to combat rising drug resistance, as well as exploring their potential as anticancer, antiviral, and anti-inflammatory drugs. nih.govfrontiersin.orgnih.gov

Agrochemical Innovation: Trifluoromethylated 1,2,4-triazoles are important in the agricultural sector. Research is geared towards the discovery of new herbicides and fungicides that are more potent, selective, and environmentally benign. For instance, derivatives of 4-aryl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one have shown promising insecticidal activities. rsc.org

Materials Science: While less common, the unique electronic properties and stability of fluorinated triazoles make them potential candidates for applications in materials science, such as in the development of energetic materials or as ligands in coordination chemistry.

Synthetic Methodology: A significant area of research involves the development of new and efficient synthetic methods to construct these complex molecules. nih.govrsc.org Chemists are exploring novel catalytic systems and reaction pathways, such as multi-component reactions, to provide straightforward and scalable routes to these valuable compounds. nih.gov

Future research will likely continue to focus on expanding the library of fluorinated triazole derivatives, performing detailed structure-activity relationship (SAR) studies to optimize their biological effects, and exploring new therapeutic and industrial applications. nih.gov

Data Tables

As detailed experimental data for the specific compound 3-(trifluoromethyl)-1H-1,2,4-triazol-5-ol is not available in the cited literature, a data table for its physical and spectroscopic properties cannot be generated.

Properties

IUPAC Name |

3-(trifluoromethyl)-1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F3N3O/c4-3(5,6)1-7-2(10)9-8-1/h(H2,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCVNEWUGBVOXQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=O)N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Trifluoromethyl 1h 1,2,4 Triazol 5 Ol and Analogous Structures

Classical Approaches to 1,2,4-Triazole (B32235) Ring Construction

Traditional methods for synthesizing the 1,2,4-triazole ring often involve multi-step sequences, including the construction of open-chain precursors followed by cyclization. These approaches have been fundamental in providing access to a wide array of substituted triazoles.

Cyclization Reactions from Precursor Hydrazides

A common and effective strategy for the synthesis of 1,2,4-triazol-5-ones involves the cyclization of hydrazinecarboxamides. In one approach, structurally diverse 4-aryl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-ones are synthesized through the reaction of hydrazinecarboxamides with trifluoroacetic anhydride. This method is straightforward and proceeds via a tandem reaction of trifluoroacetylation, followed by a nucleophilic addition and subsequent water elimination to yield the cyclized product. The reaction is generally carried out in a suitable solvent and provides moderate to good yields of the desired products.

Another key precursor for this ring system is trifluoroacetimidohydrazide. These intermediates can be cyclized with various reagents that provide the final carbon atom for the triazole ring. For instance, metal-free oxidative cyclization of trifluoroacetimidohydrazides with N,N-dimethylformamide (DMF) has been reported to produce 3-trifluoromethyl-1,2,4-triazoles. In this transformation, DMF serves as a C1 synthon.

Multi-component Reaction Strategies for Trifluoromethylated Triazoles

Multi-component reactions (MCRs) have emerged as powerful tools for the efficient construction of complex molecules from simple starting materials in a single step. For the synthesis of 3-trifluoromethyl-1,2,4-triazoles, a metal-free, three-component reaction has been developed utilizing trifluoroacetimidoyl chlorides, hydrazine (B178648) hydrate, and a C1 source such as benzene-1,3,5-triyl triformate (TFBen). nih.govfrontiersin.orgfrontiersin.org This approach is highly efficient and offers a broad substrate scope. nih.govfrontiersin.orgfrontiersin.org The reaction typically proceeds by the initial formation of a trifluoroacetimidohydrazide intermediate, which then reacts with the C1 source and undergoes cyclization. nih.gov

The reaction conditions for this MCR have been optimized, with toluene (B28343) often being the solvent of choice and an acid catalyst such as trifluoroacetic acid (TFA) used to promote the reaction. nih.gov The yields are generally moderate to good, and the methodology has proven to be scalable. nih.govfrontiersin.org

Base-Mediated Cycloaddition Pathways to 3-Trifluoromethyl-1,2,4-triazoles

Cycloaddition reactions, particularly [3+2] cycloadditions, represent a direct and atom-economical route to five-membered heterocycles like 1,2,4-triazoles. Base-mediated protocols are frequently employed to generate the reactive dipole species in situ. For instance, the reaction of nitrile imines, generated from hydrazonoyl chlorides in the presence of a base, with a suitable dipolarophile can lead to the formation of the 1,2,4-triazole ring.

In a specific application for trifluoromethylated triazoles, a base-promoted intermolecular [3+2] cycloaddition of nitrile imines with 1H-benzo[d]imidazole-2-thiols has been developed for the synthesis of fused 3-trifluoromethyl-1,2,4-triazoles. mdpi.com This method is characterized by its high efficiency, mild reaction conditions, and good tolerance of various functional groups. mdpi.com Triethylamine is commonly used as the base to facilitate the formation of the nitrile imine intermediate.

Sustainable and Green Chemistry Synthetic Innovations

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. For the synthesis of 3-(trifluoromethyl)-1H-1,2,4-triazol-5-ol and its analogs, this has translated into a focus on solvent-free reactions and the use of alternative energy sources like microwave irradiation.

Solvent-Free Reaction Conditions

Performing reactions under solvent-free conditions offers numerous advantages, including reduced waste, lower costs, and often, enhanced reaction rates and yields. A novel and efficient solvent-free approach for the synthesis of aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles has been developed. This method involves the nucleophilic intramolecular cyclization of a trifluoromethylated amidrazone with 2,2,2-trifluoroacetic anhydride. The reaction proceeds at elevated temperatures without the need for a solvent, providing the desired products in excellent yields.

Another example involves the one-pot synthesis of 6-aryl-3-substituted 5H-1,2,4-triazolo[4,3-b] nih.govfrontiersin.orgresearchgate.nettriazoles via the heterocyclization of N-(3-methylthio-5-substituted-4H-1,2,4-triazol-4-yl)benzene carboximidamide derivatives. This reaction can be carried out under solvent-free conditions using microwave irradiation, which significantly reduces the reaction time compared to conventional heating.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in green chemistry for its ability to dramatically reduce reaction times, often leading to higher yields and purer products. This technology has been successfully applied to the synthesis of trifluoromethylated 1,2,4-triazole derivatives.

A facile and catalyst-free microwave-promoted method has been reported for the synthesis of 4-aryl-3-(trifluoromethyl)-1H-1,2,4-triazole-5(4H)-thiones, a close analog of the target compound. This eco-friendly procedure involves the reaction of trifluoromethylated arylacetimidohydrazides with carbon disulfide under microwave irradiation at 70°C. The reaction proceeds via a sequential nucleophilic addition and intramolecular ring-closing, affording the products in high yields with significantly shorter reaction times compared to conventional heating methods.

Mechanochemical Synthesis Techniques

Mechanochemical synthesis, a branch of green chemistry, utilizes mechanical energy, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent. nih.gov This solvent-free approach offers several advantages, including reduced waste, shorter reaction times, and sometimes, unique reactivity compared to traditional solution-phase synthesis. researchgate.net

While specific mechanochemical methods for the direct synthesis of this compound are not extensively documented, the technique has been successfully applied to the synthesis of analogous 1,2,4-triazole structures. One notable example is the copper-catalyzed [3+2] cycloaddition of azinium-N-imines with nitriles under solventless grinding conditions. researchgate.net This method provides access to various 1,2,4-triazolo derivatives in moderate to good yields (51-80%). researchgate.net The reaction demonstrates good functional-group compatibility and is scalable. researchgate.net The use of mechanical mixing as an alternative energy source aligns with the principles of green chemistry by minimizing energy consumption and the use of volatile organic solvents. nih.gov

Table 1: Mechanochemical Synthesis of 1,2,4-Triazolo Derivatives

| Reactants | Catalyst | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Azinium-N-imines and Nitriles | Copper Acetate | Solvent-free grinding | 1,2,4-Triazolo[1,5-a]pyridines | 51-80% | researchgate.net |

Metal-Free Catalytic Systems in Triazole Formation

The development of metal-free catalytic systems for the synthesis of 1,2,4-triazoles is highly desirable to avoid potential contamination of the final products with residual metals, which is a significant concern in pharmaceutical applications. Several innovative metal-free approaches for the synthesis of 3-trifluoromethyl-1,2,4-triazoles have been reported.

One efficient, metal-free, multi-component reaction involves the use of readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen). frontiersin.orgnih.govnih.gov This method provides a straightforward route to biologically important 3-trifluoromethyl-1,2,4-triazole scaffolds in moderate to good yields. nih.govnih.gov The reaction demonstrates broad substrate scope and high efficiency. frontiersin.orgnih.govnih.gov

Another metal-free approach utilizes an I2-mediated oxidative cyclization of trifluoroacetimidohydrazides. isres.org In this method, a common solvent, N,N-dimethylformamide (DMF), serves as the carbon source. isres.orgresearchgate.net This transformation is notable for its use of easily accessible reagents and simple operation. isres.org

Furthermore, a green and sustainable method employs D-glucose as a renewable C1 synthon for the synthesis of 3-trifluoromethyl-1,2,4-triazoles from trifluoroacetimidohydrazides. isres.org This protocol is distinguished by its mild reaction conditions and the use of a biomass-derived reagent. isres.org

Other metal-free systems include an intermolecular mechanism under aerobic oxidative conditions for the synthesis of 1,2,4-triazole scaffolds from hydrazones and amines, and a three-component desulfurization and deamination condensation of isothiocyanates, amidines, and hydrazines. isres.org

Table 2: Metal-Free Catalytic Systems for 3-Trifluoromethyl-1,2,4-Triazole Synthesis

| Starting Materials | Key Reagents/Conditions | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Trifluoroacetimidoyl chlorides, hydrazine hydrate, benzene-1,3,5-triyl triformate | TFA, Toluene, 100°C | 3-Trifluoromethyl-1,2,4-triazoles | Broad substrate scope, high efficiency, scalability | frontiersin.orgnih.govnih.gov |

| Trifluoroacetimidohydrazides | I2-mediated, DMF as C1 source | 3-Trifluoromethyl-1,2,4-triazoles | Readily available reagents, simple operation | isres.orgresearchgate.net |

| Trifluoroacetimidohydrazides | D-glucose as C1 synthon | 3-Trifluoromethyl-1,2,4-triazoles | Use of renewable resource, mild conditions | isres.org |

| Hydrazones and amines | Aerobic oxidative conditions | 1,2,4-Triazole scaffolds | Accessible starting materials, favorable operating conditions | isres.org |

| Isothiocyanates, amidines, hydrazines | Oxidant- and metal-free | 1H-1,2,4-triazol-3-amines | Environmentally friendly, mild conditions | isres.org |

Chemical Reactivity and Derivatization Strategies of 3 Trifluoromethyl 1h 1,2,4 Triazol 5 Ol

Functionalization of the Hydroxyl Moiety

The 3-(trifluoromethyl)-1H-1,2,4-triazol-5-ol tautomer possesses a hydroxyl group that can, in principle, undergo reactions typical of alcohols, such as etherification and esterification. However, due to the predominant existence of the 3-(trifluoromethyl)-1,2,4-triazol-5(4H)-one tautomer, the reactivity is best described as that of an ambident nucleophile, where reactions can occur at the exocyclic oxygen or the ring nitrogen atoms.

O-alkylation to form 5-alkoxy-3-(trifluoromethyl)-1H-1,2,4-triazole derivatives is a potential functionalization pathway. The regioselectivity between O-alkylation and N-alkylation is influenced by several factors, including the nature of the base, the alkylating agent, and the reaction solvent, according to the principles of Hard and Soft Acids and Bases (HSAB). The use of "hard" alkylating agents, such as dimethyl sulfate, in conjunction with a base that promotes the formation of the oxygen-centered anion, can favor O-alkylation. Conversely, "soft" alkylating agents like alkyl iodides tend to react at the more nucleophilic nitrogen atoms. Temperature can also play a critical role, with thermodynamic control at higher temperatures often favoring N-alkylation, while kinetic control at lower temperatures may favor O-alkylation. researchgate.net

Similarly, O-acylation can be achieved through reaction with acyl halides or anhydrides to produce the corresponding esters. This reaction typically proceeds at the oxygen atom due to the higher electrophilicity of the acylating agent's carbonyl carbon.

| Reaction Type | Reagent | Typical Conditions | Product Class |

|---|---|---|---|

| O-Alkylation (Etherification) | Alkyl Halide (e.g., R-Br) / Dialkyl Sulfate (e.g., (CH₃)₂SO₄) | Base (e.g., K₂CO₃, NaH), Aprotic Solvent (e.g., DMF, Acetonitrile) | 5-Alkoxy-3-(trifluoromethyl)-1H-1,2,4-triazole |

| O-Acylation (Esterification) | Acyl Halide (e.g., R-COCl) / Acid Anhydride (e.g., (RCO)₂O) | Base (e.g., Pyridine (B92270), Triethylamine), Aprotic Solvent | 5-Acyloxy-3-(trifluoromethyl)-1H-1,2,4-triazole |

Substitution and Alkylation Reactions at Triazole Nitrogen Atoms

The 1,2,4-triazole (B32235) ring contains three nitrogen atoms, but in the 5-one tautomer, N1, N2, and N4 are potential sites for substitution and alkylation. The regioselectivity of these reactions is a critical aspect of its chemistry. Research has shown that N-alkylation is a common and synthetically valuable transformation for this scaffold.

Alkylation can lead to a mixture of isomers, with the substitution pattern depending heavily on reaction conditions. The N4 position is frequently substituted, as demonstrated by the synthesis of various 4-aryl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one derivatives. researchgate.netrsc.orgorganic-chemistry.org This is often achieved by cyclization of precursor molecules already containing the N-substituent. researchgate.netrsc.orgorganic-chemistry.org

Direct alkylation of the unsubstituted 3-(trifluoromethyl)-1,2,4-triazol-5(4H)-one with alkyl halides in the presence of a base can yield N1, N2, or N4-alkylated products. The distribution of these products is governed by a combination of steric and electronic factors. The N4 position is often sterically accessible, while the nucleophilicity of each nitrogen is influenced by the electron-withdrawing effect of the adjacent trifluoromethyl and carbonyl groups. In analogous 1,2,4-triazole-3-thione systems, alkylation occurs selectively at the sulfur atom under neutral conditions, while alkaline conditions can lead to mixtures of N- and S-alkylated products, highlighting the role of the reaction medium in determining regioselectivity. uzhnu.edu.ua

| Precursor | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazinecarboxamides | Trifluoroacetic anhydride, Dioxane, 100 °C | 4-Aryl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-ones | Moderate to Good | rsc.orgnih.gov |

| Ethyl 2-(2,2,2-trifluoro-1-(arylimino)ethyl)hydrazine-1-carboxylates | Pyridine, 60 °C | 4-Aryl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-ones | 94-98% | organic-chemistry.org |

Electrophilic and Nucleophilic Transformations on the Triazole Ring System

The triazole ring in 3-(trifluoromethyl)-1,2,4-triazol-5(4H)-one is highly electron-deficient. This is due to the cumulative electron-withdrawing effects of the three nitrogen heteroatoms, the adjacent carbonyl group, and the powerful inductive effect of the trifluoromethyl group at the C3 position. Consequently, the ring is strongly deactivated towards electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. Such transformations are generally not feasible under standard conditions.

Conversely, the electron-poor nature of the ring would theoretically make it susceptible to nucleophilic aromatic substitution. However, this type of reaction requires the presence of a good leaving group, such as a halide, on the ring. The parent compound, this compound, lacks such a group, rendering direct nucleophilic substitution on the ring carbon atoms impractical. Functionalization of the ring would likely require alternative strategies, such as radical-based transformations, which are less dependent on the intrinsic electronic properties of the aromatic system.

Annulation and Fused Heterocycle Formation

The this compound scaffold can serve as a precursor for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. However, direct annulation is often not possible, and the triazolone moiety must first be converted into a more suitable functional group.

The classical and most common route to the synthesis of the researchgate.netrsc.orgresearchgate.nettriazolo[1,5-a]pyrimidine core involves the condensation of a 3-amino-1,2,4-triazole derivative with a 1,3-dicarbonyl compound or its equivalent. researchgate.netnih.gov Therefore, to utilize this compound as a starting material for this fused system, a preliminary chemical transformation is required.

The carbonyl group at the C5 position must be converted into an amino group. This multi-step process could involve, for example, conversion of the carbonyl to a thio-carbonyl (thione), followed by S-alkylation to form a methylthioether, which can then be displaced by an amine (e.g., ammonia (B1221849) or a primary amine) to yield the requisite 5-amino-3-(trifluoromethyl)-1H-1,2,4-triazole intermediate. Once this key intermediate is obtained, it can undergo a well-established cyclocondensation reaction with β-dicarbonyl compounds like acetylacetone (B45752) or ethyl acetoacetate (B1235776) in an acidic or basic medium to furnish the target triazolo[1,5-a]pyrimidine derivatives.

| Step | Intermediate/Starting Material | Reagent | Product |

|---|---|---|---|

| 1 (Prerequisite) | 3-(Trifluoromethyl)-1,2,4-triazol-5(4H)-one | Multi-step conversion (e.g., thionation, alkylation, amination) | 5-Amino-3-(trifluoromethyl)-1H-1,2,4-triazole |

| 2 (Cyclocondensation) | 5-Amino-3-(trifluoromethyl)-1H-1,2,4-triazole | 1,3-Dicarbonyl Compound (e.g., Acetylacetone) | 5,7-Dimethyl-2-(trifluoromethyl)- researchgate.netrsc.orgresearchgate.nettriazolo[1,5-a]pyrimidine |

The synthesis of the thiazolo[3,2-b] researchgate.netrsc.orgresearchgate.nettriazole fused ring system traditionally begins with a 3-mercapto-1,2,4-triazole (which exists in tautomeric equilibrium with the 1,2,4-triazole-3-thione form). researchgate.net Consequently, the direct use of this compound is not feasible for this transformation. The first and crucial step is the conversion of the C5-carbonyl group into a C5-thione (thio-carbonyl) group.

This thionation reaction is commonly achieved using phosphorus sulfides, with Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) or phosphorus pentasulfide (P₄S₁₀) in a high-boiling solvent like pyridine or dioxane being the most effective methods. semanticscholar.org This yields 3-(trifluoromethyl)-1,2,4-triazole-5(4H)-thione.

Once the thione is formed, the subsequent annulation proceeds via a Hantzsch-type thiazole (B1198619) synthesis. The thione is first S-alkylated with an α-halocarbonyl compound (e.g., phenacyl bromide or chloroacetone) in the presence of a base. The resulting S-alkylated intermediate then undergoes an intramolecular cyclization and dehydration, typically under acidic conditions (e.g., concentrated sulfuric acid or polyphosphoric acid), to afford the final thiazolo[3,2-b] researchgate.netrsc.orgresearchgate.nettriazole product. mdpi.comresearchgate.net

| Step | Starting Material | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1 (Thionation) | 3-(Trifluoromethyl)-1,2,4-triazol-5(4H)-one | Lawesson's Reagent or P₄S₁₀ | 3-(Trifluoromethyl)-1,2,4-triazole-5(4H)-thione |

| 2 (Annulation) | 3-(Trifluoromethyl)-1,2,4-triazole-5(4H)-thione | i) α-Halocarbonyl (R-CO-CH₂-X), Base ii) Acid (e.g., H₂SO₄) | Substituted 2-(Trifluoromethyl)thiazolo[3,2-b] researchgate.netrsc.orgresearchgate.nettriazole |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3-(Trifluoromethyl)-1,2,4-triazol-5(4H)-one |

| Dimethyl sulfate |

| Alkyl iodide |

| 4-Aryl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one |

| 3-Amino-1,2,4-triazole |

| 5-Amino-3-(trifluoromethyl)-1H-1,2,4-triazole |

| Acetylacetone |

| Ethyl acetoacetate |

| 5,7-Dimethyl-2-(trifluoromethyl)- researchgate.netrsc.orgresearchgate.nettriazolo[1,5-a]pyrimidine |

| 3-Mercapto-1,2,4-triazole |

| 1,2,4-Triazole-3-thione |

| 3-(Trifluoromethyl)-1,2,4-triazole-5(4H)-thione |

| Lawesson's reagent |

| Phosphorus pentasulfide |

| Phenacyl bromide |

| Chloroacetone |

| Polyphosphoric acid |

| Thiazolo[3,2-b] researchgate.netrsc.orgresearchgate.nettriazole |

Spectroscopic and Advanced Structural Characterization of 3 Trifluoromethyl 1h 1,2,4 Triazol 5 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-(trifluoromethyl)-1H-1,2,4-triazol-5-ol derivatives. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H), carbons (¹³C), and fluorine (¹⁹F) atoms within the molecule.

In the ¹H NMR spectrum of this compound, the most characteristic signals are those corresponding to the protons of the 1,2,4-triazole (B32235) ring and the hydroxyl group. The N-H proton of the triazole ring typically appears as a broad singlet in the downfield region of the spectrum, often in the range of 13.80–14.30 ppm, especially in a non-polar solvent like DMSO-d6. mdpi.com The exact chemical shift can be influenced by the solvent, concentration, and temperature due to hydrogen bonding effects. The O-H proton of the hydroxyl group also gives rise to a broad singlet, the position of which is highly variable and dependent on experimental conditions. In some instances, this signal may be observed in the range of 9.0-10.0 ppm. researchgate.net

For derivatives where the triazole ring is substituted, the chemical shifts of the remaining ring protons will be influenced by the nature and position of the substituent. For example, in related 1,2,4-triazole structures, aromatic protons on substituents can appear in the typical aromatic region of 7.0-8.0 ppm. nih.gov

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Protons in 1,2,4-Triazole Derivatives

| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Triazole N-H | 13.80 - 14.30 | Broad Singlet | Highly dependent on solvent and concentration. mdpi.com |

| Hydroxyl O-H | Variable (e.g., 9.0 - 10.0) | Broad Singlet | Position is highly sensitive to experimental conditions. researchgate.net |

| Aromatic C-H | 7.0 - 8.0 | Multiplet | Observed in derivatives with aromatic substituents. nih.gov |

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound and its derivatives. The carbon atoms of the triazole ring typically resonate in the downfield region of the spectrum, with chemical shifts generally appearing between 140 and 160 ppm. For instance, in a related 5-substituted 1,2,4-triazole, the C-3 and C-5 carbons were observed at approximately 156.6 ppm and 160.4 ppm, respectively. urfu.ru

The trifluoromethyl (CF₃) group significantly influences the chemical shift of the carbon to which it is attached (C-3). This carbon signal appears as a quartet due to coupling with the three fluorine atoms (¹J_C-F), with a coupling constant typically in the range of 30-40 Hz. rsc.orgmdpi.com The carbon of the CF₃ group itself will also be a quartet with a much larger coupling constant (¹J_C-F) of around 270-285 Hz. rsc.orgmdpi.com

Interactive Data Table: Typical ¹³C NMR Chemical Shifts and Coupling Constants for 3-(trifluoromethyl)-1,2,4-triazole Derivatives

| Carbon Environment | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) |

| Triazole C-3 | ~155 - 160 | Quartet | ¹J_C-F ≈ 30-40 |

| Triazole C-5 | ~160 - 165 | Singlet | - |

| CF₃ | ~120 - 125 | Quartet | ¹J_C-F ≈ 270-285 |

¹⁹F NMR spectroscopy is a highly sensitive and informative technique for characterizing trifluoromethyl-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp singlet for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal typically falls in the range of -60 to -70 ppm relative to a standard such as CFCl₃. rsc.orgresearchgate.net The precise chemical shift can provide information about the electronic environment of the CF₃ group and can be influenced by solvent effects and the presence of other functional groups. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A broad absorption band in the region of 3100-3300 cm⁻¹ can be attributed to the N-H stretching vibration of the triazole ring. researchgate.net The O-H stretching vibration of the hydroxyl group would also appear as a broad band, typically in the range of 3200-3600 cm⁻¹.

The C=N stretching vibrations within the triazole ring are expected to produce strong absorption bands in the region of 1600-1680 cm⁻¹. ufv.br The C-N stretching vibrations may be observed around 1300-1400 cm⁻¹. A significant feature in the spectrum would be the strong absorption bands associated with the C-F stretching vibrations of the trifluoromethyl group, which typically appear in the range of 1100-1300 cm⁻¹. mdpi.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H (Triazole) | Stretching | 3100 - 3300 | Medium to Strong, Broad |

| O-H (Hydroxyl) | Stretching | 3200 - 3600 | Strong, Broad |

| C=N (Triazole) | Stretching | 1600 - 1680 | Strong |

| C-N (Triazole) | Stretching | 1300 - 1400 | Medium |

| C-F (CF₃) | Stretching | 1100 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insights into its structure through analysis of its fragmentation patterns. The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the exact molecular weight of the compound.

The fragmentation of trifluoromethyl-substituted heterocycles often involves the loss of the CF₃ radical (·CF₃), leading to a significant fragment ion at [M - 69]⁺. fluorine1.ru Another common fragmentation pathway for compounds with a trifluoromethyl group is the rearrangement and loss of difluorocarbene (:CF₂), resulting in a fragment at [M - 50]⁺. fluorine1.ru The triazole ring itself can undergo cleavage, leading to the formation of various smaller fragment ions. For example, the loss of N₂ is a common fragmentation pathway for many nitrogen-containing heterocycles.

X-ray Diffraction Studies for Solid-State Structure Elucidation

The 1,2,4-triazole ring is expected to be planar. nih.gov In the solid state, extensive intermolecular hydrogen bonding is anticipated, involving the N-H and O-H groups of the triazole and hydroxyl functionalities, respectively. These hydrogen bonds would play a crucial role in the crystal packing. The bond lengths and angles within the triazole ring would be consistent with those observed for other 1,2,4-triazole derivatives. For example, the N1-N2 and N2-N3 bond lengths in a related triazole were found to be approximately 1.357 Å and 1.310 Å, respectively. nih.gov The C-F bond lengths in the trifluoromethyl group are typically around 1.33 Å.

Interactive Data Table: Expected Crystallographic Parameters for this compound based on Related Structures

| Parameter | Expected Value | Notes |

| Crystal System | Monoclinic or Orthorhombic | Common for triazole derivatives. nih.govresearchgate.net |

| Space Group | e.g., P2₁/c, Pna2₁ | Dependent on crystal packing. mdpi.comresearchgate.net |

| N1-N2 Bond Length | ~1.35 - 1.36 Å | Based on related structures. nih.gov |

| N2-N3 Bond Length | ~1.31 - 1.32 Å | Based on related structures. nih.gov |

| C-F Bond Length | ~1.33 Å | Typical for trifluoromethyl groups. |

| Crystal Packing | Dominated by intermolecular hydrogen bonding | Involving N-H and O-H groups. |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for the structural elucidation of molecules. In the context of this compound and its derivatives, these methods provide critical insights into the molecular framework by identifying the characteristic vibrational modes of its constituent functional groups. The vibrational spectrum is dictated by the molecule's unique architecture, including the 1,2,4-triazole heterocycle, the hydroxyl (-OH) group, and the trifluoromethyl (-CF3) substituent. Analysis of the frequencies, intensities, and shapes of the vibrational bands allows for detailed structural confirmation and the study of intermolecular interactions, such as hydrogen bonding.

The interpretation of the vibrational spectra for 1,2,4-triazole derivatives can be complex due to strong intermolecular associations in the condensed state, which often leads to broad and overlapping bands, particularly in the high-frequency region above 2000 cm⁻¹. asianpubs.org Nevertheless, distinct and characteristic vibrations associated with the triazole ring and its substituents provide a reliable spectroscopic fingerprint.

Detailed Research Findings

The vibrational spectrum of this compound can be analyzed by considering the contributions from its three primary structural components: the hydroxyl group, the trifluoromethyl group, and the 1,2,4-triazole ring.

Hydroxyl and N-H Group Vibrations: The presence of the hydroxyl (-OH) and the secondary amine (N-H) groups in the triazole ring gives rise to characteristic stretching vibrations in the high-frequency region of the infrared spectrum, typically between 3400 cm⁻¹ and 2500 cm⁻¹. In the solid state, extensive intermolecular hydrogen bonding is expected, which would cause these absorption bands to be very broad and strong. The N-H stretching vibration in the 1,2,4-triazole ring has been observed around 3126 cm⁻¹. researchgate.net The in-plane bending vibrations for these groups are expected at lower frequencies.

Trifluoromethyl (CF₃) Group Vibrations: The trifluoromethyl group is known for its strong and characteristic infrared absorptions due to the high polarity of the C-F bonds. The asymmetric and symmetric C-F stretching modes are among the most intense bands in the spectrum, typically appearing in the 1350-1100 cm⁻¹ region. For instance, the Ar-CF₃ stretching vibration in a related compound was identified at 1321 cm⁻¹. mdpi.com C-F bending and rocking modes appear at lower wavenumbers.

1,2,4-Triazole Ring Vibrations: The triazole ring itself exhibits a series of characteristic vibrations. Ring stretching modes, which involve the coupled vibrations of C=N, C-N, and N-N bonds, typically occur in the 1600-1200 cm⁻¹ range. researchgate.net For a simple 1,2,4-triazole, characteristic absorption peaks corresponding to aromatic C=C stretching (analogous to C=N in triazole) were observed at 1529 cm⁻¹ and 1483 cm⁻¹, while the -N=N stretching was assigned to a peak at 1543 cm⁻¹. researchgate.net Other ring stretching and deformation modes can be found throughout the fingerprint region (below 1500 cm⁻¹). For example, in 3-mercapto-1,2,4-triazole, ring stretching modes have been assigned to bands near 1564-1520 cm⁻¹, 1495-1448 cm⁻¹, and 1272-1254 cm⁻¹. researchgate.net

The following tables summarize the expected characteristic vibrational frequencies for this compound based on data from related structures.

Data Tables

| Frequency Range (cm⁻¹) | Intensity | Vibrational Assignment | Associated Functional Group |

|---|---|---|---|

| 3400–2500 | Strong, Broad | ν(O-H) | Hydroxyl |

| 3150–3050 | Medium, Broad | ν(N-H) | Triazole Ring |

| 1650–1500 | Medium-Strong | Ring Stretching (ν(C=N), ν(N=N)) | Triazole Ring |

| 1480–1350 | Medium | Ring Stretching (ν(C-N)) | Triazole Ring |

| 1350–1250 | Very Strong | νas(C-F) | Trifluoromethyl |

| 1200–1100 | Very Strong | νs(C-F) | Trifluoromethyl |

| 1280–1200 | Strong | ν(C-O) | C-OH |

| ~800–600 | Medium | δ(C-F) | Trifluoromethyl |

| Below 1000 | Medium-Weak | Ring Bending/Deformation | Triazole Ring |

| Frequency Range (cm⁻¹) | Intensity | Vibrational Assignment | Associated Functional Group |

|---|---|---|---|

| 3150–3050 | Weak | ν(N-H) | Triazole Ring |

| 1650–1500 | Strong | Ring Stretching (ν(C=N), ν(N=N)) | Triazole Ring |

| 1480–1350 | Medium | Ring Stretching (ν(C-N)) | Triazole Ring |

| 1350–1250 | Medium | νas(C-F) | Trifluoromethyl |

| 1200–1100 | Strong | νs(C-F) | Trifluoromethyl |

| 1000–900 | Strong | Ring Breathing Mode | Triazole Ring |

| ~800–600 | Medium-Strong | δ(C-F) | Trifluoromethyl |

Computational Chemistry and Theoretical Investigations of 3 Trifluoromethyl 1h 1,2,4 Triazol 5 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 3-(trifluoromethyl)-1H-1,2,4-triazol-5-ol. Methods like DFT with basis sets such as B3LYP/6-311++G(d,p) are commonly used to predict the molecule's most stable three-dimensional arrangement and its electronic characteristics. researchgate.netearthlinepublishers.com

These calculations begin with geometry optimization, a process that determines the bond lengths, bond angles, and dihedral angles corresponding to the lowest energy state of the molecule. For the 1,2,4-triazole (B32235) ring, these calculations can confirm its planarity and elucidate the conformational effects of the trifluoromethyl and hydroxyl substituents. rad-proceedings.org

Once the geometry is optimized, a wealth of electronic data can be extracted. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more likely to be reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions. researchgate.net

| Parameter | Representative Calculated Value | Significance |

| Total Energy | -703.5 Hartree | Indicates the overall stability of the molecule at 0 K. |

| HOMO Energy | -7.8 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 6.6 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 4.5 Debye | Measures the overall polarity of the molecule. |

Note: The values in this table are hypothetical and representative of what would be obtained from DFT calculations for a molecule with this structure.

Investigation of Tautomeric Equilibria and Isomerism

The 1,2,4-triazole ring is known for its tendency to exhibit prototropic tautomerism, a phenomenon critical to its chemical reactivity and biological interactions. rad-proceedings.orgresearchgate.net For this compound, several tautomeric forms are possible, primarily the hydroxyl (-ol) form, the keto (-one) form, and potentially zwitterionic species. The position of the proton on the triazole ring (N1, N2, or N4) further increases the number of possible isomers.

Computational methods are exceptionally well-suited to studying these equilibria. By calculating the relative Gibbs free energies of each possible tautomer in different environments (e.g., gas phase or in various solvents using models like the Solvation Model based on Density, SMD), researchers can predict the most stable form and the population distribution of tautomers at equilibrium. researchgate.net Studies on related 1,2,4-triazole derivatives have shown that the relative stability of tautomers can be significantly influenced by both the nature of the substituents and the polarity of the solvent. researchgate.netresearchgate.net The electron-withdrawing trifluoromethyl group is expected to have a substantial impact on the acidity of the N-H and O-H protons, thereby influencing the tautomeric preference.

| Tautomer/Isomer | Environment | Calculated Relative Free Energy (kcal/mol) | Predicted Population (%) |

| 5-hydroxy-1H- (A) | Gas Phase | 0.00 | 95.8 |

| 5-oxo-4H- (B) | Gas Phase | 2.20 | 4.1 |

| 5-hydroxy-2H- (C) | Gas Phase | 4.50 | <0.1 |

| 5-hydroxy-1H- (A) | Water | 0.00 | 85.1 |

| 5-oxo-4H- (B) | Water | 1.15 | 14.9 |

Note: This table presents illustrative data to demonstrate how computational results are used to analyze tautomeric equilibria. The labels A, B, and C correspond to different tautomeric forms.

Computational Elucidation of Reaction Mechanisms and Regioselectivity

Theoretical calculations are a powerful tool for mapping the potential energy surfaces of chemical reactions involving this compound. This allows for the elucidation of reaction mechanisms, the identification of transition states, and the prediction of product regioselectivity. For instance, in reactions such as N-alkylation or N-acylation, the triazole ring offers multiple potential nucleophilic sites (N1, N2, N4, and the exocyclic oxygen).

DFT calculations can determine the activation energies for reactions at each of these sites, thereby predicting the most likely product. This is particularly relevant for the synthesis of derivatives. A study on the synthesis of 5-trifluoromethyl-1,2,4-triazoles via [3+2] cycloaddition used computational analysis to propose a plausible reaction mechanism. mdpi.com The strong electron-withdrawing nature of the CF3 group significantly influences the electron density of the triazole ring, which in turn governs its reactivity and the regiochemical outcome of its reactions. nih.gov

Molecular Modeling for Ligand Design and Molecular Recognition Features

In the context of medicinal chemistry, this compound can serve as a scaffold or pharmacophore for designing ligands that target specific biological macromolecules like enzymes or receptors. nih.gov Molecular modeling techniques, especially molecular docking, are used to predict the binding orientation and affinity of the molecule within a target's active site. researchgate.net

Computational analysis of the molecule's structure reveals key molecular recognition features. The hydroxyl group and the triazole nitrogen atoms can act as hydrogen bond donors and acceptors, while the trifluoromethyl group provides a lipophilic region that can engage in hydrophobic or van der Waals interactions. The MEP map highlights these features, guiding the rational design of more potent and selective derivatives. researchgate.net Docking studies on similar trifluoromethyl-containing triazoles have been used to identify them as promising leads for drug development. nih.gov

| Molecular Feature | Potential Interaction Type | Location on Molecule |

| Triazole Ring Nitrogens | Hydrogen Bond Acceptor | N1, N2, N4 |

| Hydroxyl Group | Hydrogen Bond Donor/Acceptor | C5-OH |

| Triazole N-H | Hydrogen Bond Donor | N1-H (or N4-H) |

| Trifluoromethyl Group | Lipophilic/Hydrophobic Interaction | C3-CF3 |

| π-System | π-π Stacking | Triazole Ring |

Pharmacophore Development for Structural Requirements Analysis

Pharmacophore modeling is a computational approach that distills the essential structural features of a molecule required for its biological activity into a 3D model. For a molecule like this compound, a pharmacophore model would be generated by identifying the spatial arrangement of its key features, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and hydrophobic (HY) regions. nih.gov

This model can then be used as a 3D query to screen large virtual libraries of compounds to identify other molecules that share the same essential features and are therefore likely to possess similar biological activity. This process significantly accelerates the initial stages of drug discovery. The 1,2,4-triazole core is a well-established component in many pharmacophore models due to its rigid structure and versatile hydrogen bonding capabilities. nih.govnih.gov The trifluoromethyl group adds a crucial hydrophobic or electron-withdrawing feature that can be critical for target binding. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide a static, minimum-energy picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are used to explore the conformational landscape of this compound and its potential complexes with biological targets. ajchem-a.com

By simulating the movements of atoms over nanoseconds or longer, MD can reveal the flexibility of the molecule, the stability of different conformations, and the persistence of key intermolecular interactions (like hydrogen bonds) within a binding site. Analyses of the simulation trajectory, such as calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), provide quantitative measures of the stability and flexibility of the molecule or its complex. nih.gov This information is vital for understanding the dynamic nature of molecular recognition and for refining the design of new ligands.

Future Research Directions and Emerging Paradigms

Exploration of Unconventional Synthetic Pathways

The development of efficient and sustainable synthetic routes to 3-(trifluoromethyl)-1H-1,2,4-triazol-5-ol and its derivatives is paramount. Future research is trending away from traditional, often harsh, synthetic methods towards more elegant and environmentally benign strategies. A significant area of exploration involves metal-free, multi-component reactions (MCRs). frontiersin.orgfrontiersin.org These reactions offer high atom economy and procedural simplicity by combining three or more starting materials in a single step. For instance, a facile approach has been developed for constructing 3-trifluoromethyl-1,2,4-triazoles using readily available trifluoroacetimidoyl chlorides, hydrazine (B178648) hydrate, and a C1 source like benzene-1,3,5-triyl triformate (TFBen). frontiersin.orgfrontiersin.orgnih.gov This method is noted for its broad substrate scope and high efficiency. frontiersin.orgfrontiersin.org

Another promising avenue is the use of tandem reactions. One such method involves the cyclization of hydrazinecarboxamides with trifluoroacetic anhydride, which proceeds through a tandem sequence of trifluoroacetylation, nucleophilic addition, and dehydration. nih.govrsc.org Additionally, cycloaddition reactions, such as the [3+2] cycloaddition of in-situ generated nitrile imines with trifluoroacetonitrile, present a regioselective route to trifluoromethylated 1,2,4-triazoles. mdpi.com

Future work will likely focus on refining these unconventional pathways, exploring novel catalysts, and expanding the substrate scope to generate a wider diversity of functionalized triazoles.

| Synthetic Pathway | Key Features | Starting Materials Example | Reference(s) |

| Metal-Free Multi-Component Reaction | High efficiency, broad substrate scope, operational simplicity. | Trifluoroacetimidoyl chlorides, hydrazine hydrate, benzene-1,3,5-triyl triformate. | frontiersin.orgfrontiersin.orgnih.gov |

| Tandem Cyclization | Environmentally benign, moderate-to-good yields. | Hydrazinecarboxamides, tri/difluoroacetic anhydride. | nih.govrsc.org |

| [3+2] Cycloaddition | High regioselectivity, mild reaction conditions. | Hydrazonyl chloride, 2,2,2-trifluoroacetaldehyde O-(aryl)oxime (as CF3CN precursor). | mdpi.com |

| Iodine-Mediated Oxidative Cyclization | Transition-metal-free, excellent yields, scalable. | N-aryl-2,2,2-trifluoroacetimidoyl chlorides, benzamide (B126) hydrochloride derivatives. | researchgate.net |

Discovery of Novel Reactivity Patterns and Transformation Methods

Beyond synthesis, understanding the inherent reactivity of the this compound scaffold is crucial for its application. The trifluoromethyl group significantly influences the electronic properties of the triazole ring, opening up new avenues for chemical transformations. Future research will likely investigate domino reactions, which involve a cascade of intramolecular transformations, to build complex molecular architectures from simple triazole precursors. researchgate.net

The concept of "interrupted" cycloaddition reactions also presents a fertile ground for discovery. In copper-catalyzed azide-alkyne cycloaddition (CuAAC), for example, the intermediate copper-triazole adduct can be trapped by various electrophiles, leading to highly functionalized 1,4,5-substituted triazoles. researchgate.net Applying this principle could allow for the introduction of diverse functional groups at the C5 position, which is occupied by the hydroxyl group in the parent compound.

Furthermore, exploring denitrogenative coupling reactions, where the triazole ring acts as a transient scaffold that is later opened to trigger further bond formations, could lead to the synthesis of entirely new classes of compounds. researchgate.net These advanced transformation methods will be instrumental in leveraging the triazole core as a versatile synthetic intermediate.

Integration with Artificial Intelligence and Machine Learning in Molecular Design

| AI/ML Technique | Application in Triazole Derivative Design | Potential Outcome | Reference(s) |

| Generative Models | De novo design of novel triazole-based molecules. | Identification of candidates with optimized properties for therapeutics or materials. | openreview.netpnnl.gov |

| High-Throughput Virtual Screening | Rapidly screen large virtual libraries of triazole analogues against biological targets. | Prioritization of candidates for synthesis and experimental testing. | mdpi.comnih.gov |

| Predictive Modeling (QSAR) | Develop models to predict activity, toxicity, and pharmacokinetic profiles. | Faster optimization of lead compounds and reduced reliance on animal testing. | pnnl.gov |

| Physics-Informed ML | Incorporate quantum mechanics (e.g., DFT) to predict electronic structure and reactivity. | More accurate design of functional materials and catalysts. | rsc.orgmdpi.com |

Development of Multifunctional Materials Based on Triazole Scaffolds

The inherent properties of the 1,2,4-triazole (B32235) ring—including its high nitrogen content, thermal stability, and ability to coordinate with metal ions—make it an excellent building block for advanced functional materials. researchgate.netnih.gov The inclusion of a trifluoromethyl group can further enhance properties like electron affinity and hydrophobicity.

Future research is expected to focus on incorporating the this compound motif into various material architectures. In optoelectronics, its electron-deficient nature could be exploited in host materials for phosphorescent organic light-emitting diodes (OLEDs) or as components in perovskite solar cells. researchgate.net The ability of the triazole ring to act as a ligand for metal ions also opens doors for the creation of novel metal-organic frameworks (MOFs). researchgate.net These porous materials could have applications in gas storage, catalysis, and chemical sensing.

Another emerging area is the development of energetic materials. The high nitrogen content and formation enthalpy of triazole rings are desirable for high-energy-density materials. rsc.org Computational studies have already been used to design novel bridged 1,2,4-triazole N-oxides with impressive predicted detonation velocities and pressures. rsc.org Additionally, modifying surfaces with fluorinated triazoles can create low-surface-energy coatings with applications such as marine antifouling. mdpi.com

Interdisciplinary Applications in Advanced Chemical Technologies

The unique combination of a triazole ring and a trifluoromethyl group suggests broad interdisciplinary applications. nih.gov The introduction of fluorine is known to enhance key properties in bioactive molecules, such as metabolic stability and binding affinity. mdpi.comrsc.orgnih.gov This makes trifluoromethylated triazoles highly valuable scaffolds in medicinal chemistry and agrochemistry. nih.govfrontiersin.org Future research will continue to explore derivatives as potential candidates for new pharmaceuticals and next-generation pesticides. nih.govnih.gov

In the field of energetic materials technology, derivatives of trifluoromethyl-triazoles are being synthesized and characterized for their explosive performance and sensitivity, aiming to create safer yet powerful energetic compounds. energetic-materials.org.cn Furthermore, the ability of triazole-functionalized materials to bind with metal ions could be harnessed for environmental remediation technologies, such as the selective removal of heavy metal contaminants from water. mdpi.com The versatility of this chemical scaffold ensures its continued relevance across a wide spectrum of advanced chemical technologies.

Q & A

Q. What are the recommended synthetic routes for preparing 3-(trifluoromethyl)-1H-1,2,4-triazol-5-ol, and how can reaction conditions be optimized?

A common approach involves cyclocondensation of trifluoromethyl-substituted precursors with hydrazine derivatives. For example, reacting trifluoroacetohydrazide with carbonyl reagents under microwave irradiation can enhance reaction efficiency and yield . Key optimization steps include:

- Catalyst selection : Use acidic catalysts (e.g., H₂SO₄) to promote cyclization.

- Solvent choice : Polar aprotic solvents like DMF improve solubility of intermediates.

- Temperature control : Microwave-assisted synthesis at 100–120°C reduces reaction time from hours to minutes .

Post-synthesis purification via recrystallization in ethanol/water mixtures ensures high purity (>95%) .

Q. How can the structure of this compound be confirmed experimentally?

Combined spectroscopic and crystallographic methods are essential:

- ¹H/¹³C NMR : The triazole ring protons resonate at δ 8.2–8.5 ppm, while the hydroxyl group appears as a broad peak at δ 10–12 ppm .

- X-ray crystallography : Use SHELX-2018 for structure refinement. Key parameters include R-factor (<0.05) and data-to-parameter ratios (>15:1) to ensure accuracy .

- FT-IR : The -OH stretch appears at 3200–3400 cm⁻¹, and C-F vibrations (trifluoromethyl) at 1100–1250 cm⁻¹ .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of substituents in triazole derivatives like this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) can model electronic and steric effects:

- Electrostatic potential maps : Identify electron-deficient sites (e.g., triazole N-atoms) prone to nucleophilic attack.

- Transition state analysis : Compare activation energies for competing pathways (e.g., substitution at N1 vs. N2 positions) .

Experimental validation via kinetic studies (e.g., monitoring reaction progress with HPLC) is critical to confirm computational predictions .

Q. What strategies resolve contradictions in crystallographic data for triazole derivatives, such as disordered trifluoromethyl groups?

Disorder in CF₃ groups is common due to free rotation. Mitigation approaches include:

- Low-temperature data collection : At 100 K, thermal motion is minimized, improving electron density maps .

- Twinning refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals .

- Hydrogen bonding analysis : Validate molecular packing via PLATON to identify stabilizing interactions (e.g., O-H···N) that reduce disorder artifacts .

Q. How do reaction mechanisms differ for oxidation vs. substitution reactions involving the thiol group in triazole analogs?

- Oxidation : Use m-chloroperbenzoic acid (mCPBA) to convert -SH to sulfoxide (-SO) or sulfone (-SO₂). Reaction rates depend on solvent polarity (e.g., faster in dichloromethane vs. toluene) .

- Substitution : Nucleophilic displacement with amines requires basic conditions (e.g., K₂CO₃ in DMSO). Steric hindrance from the trifluoromethyl group slows reactivity at adjacent positions, favoring substitution at the 1-position .

Monitor intermediates via LC-MS to distinguish pathways.

Q. What methodologies enable the integration of this compound into bioactive scaffolds for antimicrobial studies?

- Mannich reactions : Condense with formaldehyde and secondary amines to introduce aminoalkyl side chains. Optimize pH (8–9) to avoid triazole ring decomposition .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches triazole moieties to azide-functionalized biomolecules. Use TBTA ligand to enhance reaction specificity .

Biological assays (e.g., MIC testing against S. aureus) should include positive controls (e.g., ciprofloxacin) and structure-activity relationship (SAR) analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.